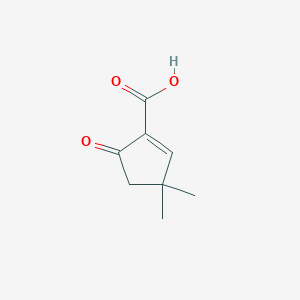![molecular formula C24H28N6O6 B14252807 N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide CAS No. 380365-67-3](/img/structure/B14252807.png)
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide is a complex organic compound with the molecular formula C24H28N6O6. This compound is known for its unique structure, which includes benzoyl and glycyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide typically involves the reaction of benzoylglycine with lysine derivatives under controlled conditions. The process often requires the use of protecting groups to prevent unwanted side reactions. Common reagents include benzoyl chloride and glycine, with reaction conditions involving temperatures ranging from 0°C to 50°C and pH levels maintained between 7 and 9.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures between 20°C and 40°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between 0°C and 25°C.
Substitution: Sodium methoxide, methanol; temperatures between 25°C and 50°C.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted benzoylglycyl derivatives.
Applications De Recherche Scientifique
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including reduced inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoylglycylglycine: Similar in structure but lacks the additional lysinamide group.
N-Benzoylglycyl-L-phenylalanine: Contains a phenylalanine residue instead of lysine.
N-Benzoylglycyl-D-phenylalaninamide: A stereoisomer with different biological activity.
Uniqueness
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide is unique due to its specific combination of benzoyl, glycyl, and lysinamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
380365-67-3 |
|---|---|
Formule moléculaire |
C24H28N6O6 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
2,5-bis[(2-benzamidoacetyl)amino]hexanediamide |
InChI |
InChI=1S/C24H28N6O6/c25-21(33)17(29-19(31)13-27-23(35)15-7-3-1-4-8-15)11-12-18(22(26)34)30-20(32)14-28-24(36)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,25,33)(H2,26,34)(H,27,35)(H,28,36)(H,29,31)(H,30,32) |
Clé InChI |
XNEMTALTKASFLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCC(C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
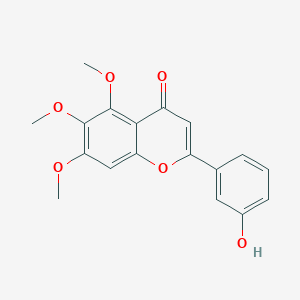
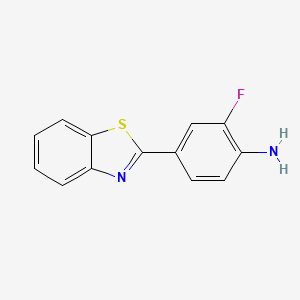
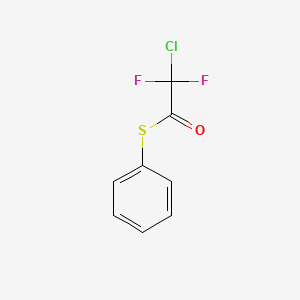
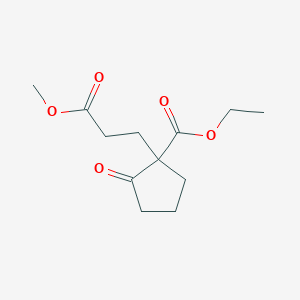
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
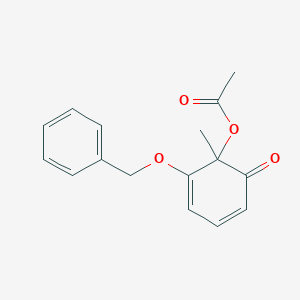

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)

